molecular formula C10H16N2O3 B061277 tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate CAS No. 174078-98-9

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Cat. No.: B061277
CAS No.: 174078-98-9
M. Wt: 212.25 g/mol
InChI Key: PLQFNMSPAPPXFW-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a chemical compound with the molecular formula C10H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate typically involves the reaction of 4,5-dimethylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6-7(2)15-12-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQFNMSPAPPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571348
Record name tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174078-98-9
Record name tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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